3-pyridine toxoflavin

描述

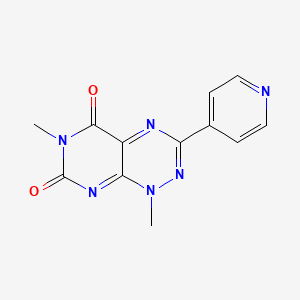

3-pyridine toxoflavin is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 3-pyridine toxoflavin are the Inositol-requiring enzyme 1α (IRE1α) and PIN1 . IRE1α is the most conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . PIN1 is a peptidylprolyl cis/trans isomerase .

Mode of Action

This compound acts as a potent inhibitor of IRE1α and PIN1 . It inhibits the IRE1α-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1α . The compound binds in the hydrophobic active site of IRE1α, specifically the Mn (II)-coordination shell, by replacing a ligating water molecule .

Biochemical Pathways

The compound affects the IRE1α-XBP1s signaling pathway, which is engaged as an adaptive strategy for protein folding homeostasis under ER stress . By inhibiting this pathway, this compound disrupts protein folding homeostasis, affecting various signaling processes such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Result of Action

The inhibition of IRE1α by this compound results in the disruption of protein folding homeostasis in the ER, affecting various cellular processes . This can lead to changes in cell proliferation and differentiation, and can induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen, Mn (II), and the reducing agent dithiothreitol are necessary for the compound to exert its inhibitory effect on IRE1α

生物活性

3-Pyridine toxoflavin, a derivative of the natural compound toxoflavin, has garnered attention for its diverse biological activities, particularly as a potent inhibitor of the protein PIN1 (peptidyl-prolyl isomerase NIMA-interacting 1). This article explores its biological activity, including its effects on various cellular processes, antifungal properties, and potential applications in herbicide development.

- Chemical Formula : C₁₂H₁₀N₆O₂

- Molecular Weight : 270.2468 g/mol

- CAS Number : 32502-20-8

This compound functions primarily as a PIN1 inhibitor. PIN1 is involved in regulating various cellular processes, including cell cycle progression and apoptosis. By inhibiting PIN1, this compound can influence these critical pathways, potentially leading to therapeutic applications in cancer and immune disorders .

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties against Candida albicans, a common fungal pathogen. In a study evaluating the efficacy of various compounds against C. albicans, this compound showed a marked reduction in fungal viability at concentrations as low as 12.5 µg/mL. This effect was more pronounced than that observed with traditional antifungal agents such as caspofungin .

Table 1: Antifungal Activity of this compound

| Compound | MIC (µg/mL) | % Viability Reduction |

|---|---|---|

| This compound | 12.5 | >90% |

| Caspofungin | 25 | ~70% |

Herbicidal Activity

In addition to its antifungal properties, this compound has been investigated for its herbicidal activity. A study on various toxoflavin analogs revealed that those with modifications at the C-3 position showed enhanced herbicidal effects against specific weed species. The introduction of aromatic substituents significantly improved the herbicidal spectrum, suggesting that structural modifications can optimize efficacy .

Table 2: Herbicidal Activity of Toxoflavin Analogues

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Toxoflavin | MOOVA | 100 |

| Toxoflavin | LIDPY | 100 |

| This compound | ECHCS | Moderate |

Case Study: Antifungal Efficacy in C. elegans

A model using Caenorhabditis elegans demonstrated that treatment with this compound not only reduced mortality rates associated with C. albicans infection but also enhanced the expression of antimicrobial genes. This indicates a dual mechanism where the compound directly inhibits fungal growth and stimulates host immune responses .

Research Findings on Cellular Mechanisms

Research has shown that the inhibition of PIN1 by this compound leads to altered cell cycle dynamics and apoptosis in cancer cell lines. The compound's ability to modulate these processes highlights its potential as an anticancer agent .

属性

IUPAC Name |

1,6-dimethyl-3-pyridin-4-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-3-5-13-6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZUOOOZFIYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。